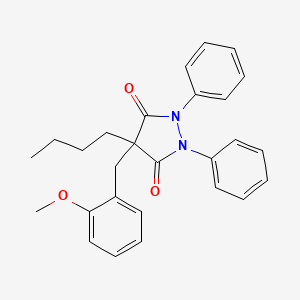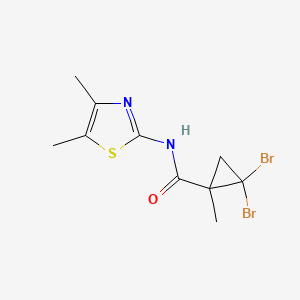![molecular formula C18H16ClN3OS B4627241 N-(3-{2-[(3-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4627241.png)
N-(3-{2-[(3-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
Übersicht
Beschreibung
This compound belongs to a class of chemicals known for their diverse chemical and physical properties, often explored for their potential in various applications. While specific studies on this compound are limited, related research on similar thiazole and acetamide derivatives provides insight into their potential applications and properties.
Synthesis Analysis
Synthesis of related thiazol-2-yl and phenylacetamide derivatives typically involves cyclization reactions, acylation, and substitution reactions. For instance, Boechat et al. (2011) described the synthesis of difluoromethyl-substituted thiazole derivatives, showcasing the general approach to synthesizing such compounds through intermolecular interactions and crystallization techniques (Boechat et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds often features a ‘V’ shaped arrangement with significant angles between aromatic planes, as detailed by Boechat et al. (2011). This structural arrangement is crucial for the compound's interaction with its environment and potential binding sites (Boechat et al., 2011).
Chemical Reactions and Properties
Acetamide derivatives engage in various chemical reactions, including hydrogen bonding and π interactions, which are essential for their chemical stability and reactivity. Such interactions contribute to the compound's ability to form 3-D arrays and influence its chemical behavior and potential applications (Boechat et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
Several studies have synthesized and evaluated derivatives of this compound for antitumor activity. For instance, new benzothiazole derivatives bearing different heterocyclic ring systems were synthesized and screened for potential antitumor activity against a variety of human tumor cell lines. Among these, specific compounds demonstrated considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). This research underscores the compound's relevance in developing new anticancer drugs.
Antimicrobial Activity
The synthesis of novel thiazolidinone and acetidinone derivatives and their evaluation for antimicrobial activity represent another significant area of application. These compounds were synthesized and screened against various microorganisms, establishing a foundation for future antimicrobial agents (Mistry, Desai, & Intwala, 2009).
Comparative Metabolism Studies
Research has also been conducted on the comparative metabolism of chloroacetamide herbicides and related metabolites in human and rat liver microsomes. This study provides insights into the metabolic pathways and potential toxicological profiles of compounds related to N-(3-{2-[(3-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide, contributing to the understanding of their safety and efficacy (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Evaluation for Anti-inflammatory Activity
Another study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and evaluated them for anti-inflammatory activity. Among the synthesized compounds, some showed significant anti-inflammatory activity, indicating the potential of these compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Coordination Complexes and Antioxidant Activity
The study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including investigations of hydrogen bonding on the self-assembly process and antioxidant activity, represents another application. This research explores the compound's utility in creating coordination complexes with significant antioxidant activity (Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
N-[3-[2-(3-chloro-2-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-11-15(19)7-4-8-16(11)21-18-22-17(10-24-18)13-5-3-6-14(9-13)20-12(2)23/h3-10H,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVAWDXENGEUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{2-[(3-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-methoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea](/img/structure/B4627181.png)
![6-iodo-3-(3-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4627186.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-cyclohexylbenzamide](/img/structure/B4627187.png)


![7-(2-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4627211.png)
![3-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one](/img/structure/B4627215.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4627228.png)
![5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B4627234.png)

![7-(2-thienyl)-2-(4-thiomorpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4627247.png)


![2-cyano-N-(2,5-dichlorophenyl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B4627261.png)